molecular formula C16H10O2 B1330223 Dibenzoylacetylene CAS No. 1087-09-8

Dibenzoylacetylene

Cat. No.: B1330223
CAS No.: 1087-09-8
M. Wt: 234.25 g/mol
InChI Key: BLCJVQFFSUNDMV-UHFFFAOYSA-N
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Description

Dibenzoylacetylene, also known as 1,4-diphenyl-2-butyne-1,4-dione, is an organic compound with the molecular formula C16H10O2. It is characterized by the presence of two benzoyl groups attached to an acetylene moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Dibenzoylacetylene primarily targets enol systems, such as acetylaceton or cyclohexane-1,3-dione . These enol systems play a crucial role in various biochemical reactions, serving as intermediates in the synthesis of many organic compounds.

Mode of Action

The interaction between this compound and its targets involves a series of complex chemical reactions. In the presence of triphenylphosphine in THF/H2O, this compound reacts with enol systems to produce intermediates . These intermediates then undergo cyclization and elimination reactions in acidic dichloromethane at room temperature to produce highly functionalized furan derivatives . The reaction between this compound and enol systems in the presence of triphenylphosphine in THF/H2O leads to 4-acetyl-3-benzoyl-1-phenyl-1,5-hexanedione and 2-hydroxy-3-(2-oxo-2-phenylethyl)-2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one .

Biochemical Pathways

The reaction between this compound and enol systems affects several biochemical pathways. The production of highly functionalized furan derivatives is one such pathway . These furan derivatives play an important role in organic chemistry, serving as key intermediates in the synthesis of various organic compounds .

Pharmacokinetics

Computational platforms like admetlab 20 and admetSAR3.0 can be used to predict these properties. These tools use machine learning techniques to predict potential interactions and the bioavailability of compounds like this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of highly functionalized furan derivatives . These derivatives are produced through a series of reactions involving the cyclization and elimination of intermediates .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of triphenylphosphine in THF/H2O is necessary for the reaction between this compound and enol systems . Additionally, the reaction conditions, such as temperature and acidity, can also affect the outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzoylacetylene can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with acetylene in the presence of a base such as sodium amide. Another method includes the reaction of benzil with acetylene in the presence of a catalyst like copper(I) chloride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of benzoyl chloride with acetylene. This process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Dibenzoylacetylene undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form diketones.

    Reduction: Reduction reactions can yield corresponding alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines and thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reactions often occur in the presence of catalysts like triphenylphosphine and solvents such as tetrahydrofuran (THF).

Major Products:

    Oxidation: Produces diketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzoylacetylene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological nucleophiles.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Comparison with Similar Compounds

    Benzil: Similar in structure but lacks the acetylene moiety.

    Diphenylacetylene: Contains an acetylene group but lacks the benzoyl groups.

    Dibenzoylmethane: Similar but with a methylene group instead of an acetylene moiety.

Uniqueness: Dibenzoylacetylene’s unique combination of benzoyl and acetylene groups imparts distinct reactivity and versatility, making it a valuable compound in both research and industrial applications. Its ability to participate in a wide range of chemical reactions sets it apart from similar compounds, offering unique opportunities for chemical synthesis and material science.

Properties

IUPAC Name

1,4-diphenylbut-2-yne-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCJVQFFSUNDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281135
Record name Dibenzoylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-09-8
Record name Dibenzoylacetylene
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzoylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diphenyl-2-butyne-1,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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